molecular formula C3H3N3O2 B020884 Azomycin CAS No. 527-73-1

Azomycin

Cat. No. B020884
CAS RN: 527-73-1
M. Wt: 113.08 g/mol
InChI Key: YZEUHQHUFTYLPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Azomycin and its derivatives, including azinomycins A and B, have been synthesized through various complex chemical processes. For instance, azinomycins A and B are produced by Streptomyces strains and involve intricate synthesis steps. Researchers have reconstituted N-acetylglutamine semialdehyde formation, a crucial step in azinomycin biosynthesis, revealing the involvement of acylphosphate intermediates (Nepal et al., 2015). Additionally, azomycin derivatives have been synthesized to enhance their biological activity and study their structure-activity relationships (Fujii et al., 1994).

Molecular Structure Analysis

The molecular structure of azomycin derivatives has been determined using spectral and chemical properties. The structures of azinomycins A and B were ascertained based on their spectral data, providing insights into their chemical nature and potential interactions (Yokoi et al., 1986).

Chemical Reactions and Properties

Azomycin is known for its potent inhibitory effects against a variety of microorganisms. Its chemical reactions often involve the formation of aziridines, which are crucial for its biological activity. For instance, the formation of aziridino[1,2-a]pyrrolidine moiety in azinomycins, an essential step for their antitumor properties, has been a focus of study (Kelly et al., 2019).

Scientific Research Applications

  • Treating Bacterial Diarrhea

    Azithromycin effectively reduces the viability of almost all enteric bacterial pathogens, suggesting potential use in treating bacterial diarrhea (Rakita, Jacques-Palaz, & Murray, 1994).

  • Development of Derivatives for Treating Infections

    The discovery of Azomycin led to the development of 4-amine-5-nitroimidazole derivatives, widely used in treating anaerobic bacteria, protozoa, and parasitic infections (Żwawiak & Zaprutko, 2023).

  • Improvement in Cystic Fibrosis

    Azithromycin improves lung function in cystic fibrosis patients, especially those colonized with Pseudomonas (Florescu, Murphy, & Kalil, 2008).

  • Potential COVID-19 Treatment

    Azithromycin, with its anti-viral and anti-inflammatory properties, is being investigated as a potential treatment for SARS-CoV-2 (Oliver & Hinks, 2020).

  • Antivirulence Action Against Salmonella

    Azomycin, from Streptomyces eurocidicus, selectively inhibits the Salmonella virulence regulator PhoP, potentially developing novel anti-Salmonella therapeutic approaches (Bruna et al., 2022).

  • Antitumor Agents

    The azinomycins, produced by Streptomyces sahachiroi, are potent antitumor agents with a novel aziridino[1,2-a]pyrrolidine core (Nepal et al., 2015).

  • Antitrichomonas Activity

    Azomycin exhibits antitrichomonas activity and has been synthesized from natural 2-nitro-imidazole (Cavalleri, 1982).

  • Dental Applications

    Azithromycin treatment has shown favorable outcomes in inflammation resolution, pocket depth reduction, and evidence of bone regeneration in severe chronic and aggressive periodontitis (Hirsch, 2010).

  • Enhanced Antibacterial Potency in Nanoparticles

    Azithromycin nanoparticles have improved antibacterial potency, with enhanced efficacy in gram-positive species and reduced Minimum Inhibitory Concentration (MIC) values (Azhdarzadeh et al., 2012).

Future Directions

The discovery of azomycin provided the major impulse for the systematic search for medicines showing activity against anaerobic protozoa. Nowadays, many other interesting applications have been found for nitroimidazoles as therapeutic agents . The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry .

properties

IUPAC Name

2-nitro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O2/c7-6(8)3-4-1-2-5-3/h1-2H,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEUHQHUFTYLPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060178
Record name 1H-Imidazole, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitroimidazole

CAS RN

527-73-1, 36877-68-6
Record name 2-Nitroimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=527-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitroimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036877686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitroimidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105831
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Imidazole, 2-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Imidazole, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-nitroimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.660
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZOMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8E96XL55D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azomycin
Reactant of Route 2
Azomycin
Reactant of Route 3
Azomycin
Reactant of Route 4
Azomycin
Reactant of Route 5
Azomycin
Reactant of Route 6
Azomycin

Citations

For This Compound
1,750
Citations
S Nakamura - Pharmaceutical Bulletin, 1955 - jstage.jst.go.jp
… The first azomycin—producing strain was also found to produce an antibiotic substance of … substances quite different from azomycin. The author isolated azomycin from a culture liquid …
Number of citations: 84 www.jstage.jst.go.jp
JB Hedges, KS Ryan - Angewandte Chemie, 2019 - Wiley Online Library
… of azomycin, isolated from Streptomyces eurocidicus in 1953. Despite its foundational role, no biosynthetic gene cluster for azomycin … to generate azomycin and related nitroimidazoles. …
Number of citations: 35 onlinelibrary.wiley.com
P Kumar, G Shustov, H Liang… - Journal of medicinal …, 2012 - ACS Publications
… more hydrophilic than current clinically used azomycin radiopharmaceuticals (ClogP, FAZA … In summary, the introduction of the glucose substituent at N1 of azomycin appeared to have …
Number of citations: 48 pubs.acs.org
T Saeki, H UMEZAWA… - The Journal of …, 1974 - jstage.jst.go.jp
… of azomycin. Several lines of evidence leading to this conclusion are as follows: The effect of azomycin … 1, the quickest and most marked response to azomycin was observed with 14C-…
Number of citations: 11 www.jstage.jst.go.jp
P Kumar, S Emami, Z Kresolek, J Yang… - Medicinal …, 2009 - ingentaconnect.com
18F-Labelled fluoroazomycin arabinoside ([18F]FAZA) is a 2-nitroimidazole (azomycin) based PET tracer used extensively in cancer clinics to diagnose tumour hypoxia. The hypoxia-…
Number of citations: 20 www.ingentaconnect.com
P Zanzonico, J O'Donoghue, JD Chapman… - European Journal of …, 2004 - Springer
Tumor hypoxia, present in many human cancers, can lead to resistance to radiation and chemotherapy, is associated with a more aggressive tumor phenotype and is an independent …
Number of citations: 121 link.springer.com
M Wuest, P Kumar, M Wang, J Yang… - Cancer Biotherapy …, 2012 - liebertpub.com
Several F-18-labeled 2-nitroimidazole (azomycin) derivatives have been proposed for imaging hypoxia using positron emission tomography (PET). Their cell penetration is based on …
Number of citations: 10 www.liebertpub.com
GC Lancini, D Kluepfel, E Lazzari, G Sartori - Biochimica et Biophysica Acta …, 1966 - Elsevier
… The isolation in our laboratories of an azomycin-producing Streptomyces strain (Streptomyces sp. LE/… Evidence will be presented to demonstrate that azomycin may arise directly from 2-…
Number of citations: 23 www.sciencedirect.com
RF Schneider, EL Engelhardt… - Journal of Labelled …, 1997 - Wiley Online Library
Seven second‐generation hypoxic markers of the iodinated azomycin nucleoside class have been synthesized and tested for hypoxia marking activity with tumor cells in vitro and in vivo…
NM Najib, N Idkaidek, IE Ghanem… - … & drug disposition, 2001 - Wiley Online Library
… One study involved Azomycin® capsules and the other Azomycin® suspension. Each study … concluded that Azomycin® capsule is bioequivalent to Zithromax® capsule and Azomycin® …
Number of citations: 27 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.